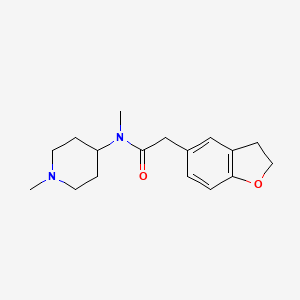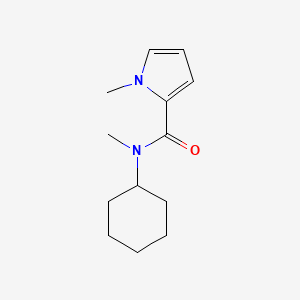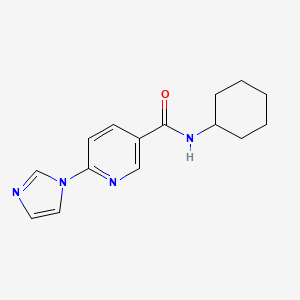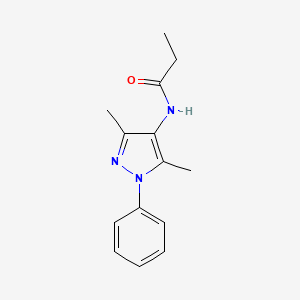
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of morpholine and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Mechanism of Action
The mechanism of action of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. The compound achieves this by forming strong hydrogen bonds with the amino acid residues present in the active site of the enzyme. This interaction prevents the substrate from binding to the enzyme, thereby inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine have been extensively studied. The compound has been shown to have potent inhibitory effects on various enzymes, including acetylcholinesterase, tyrosinase, and butyrylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to significant biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine in lab experiments are its potent inhibitory effects on certain enzymes, its ease of synthesis, and its stability. However, the compound also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine. One potential area of research is its use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the development of more potent and selective inhibitors of certain enzymes using 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine as a lead compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo and in clinical trials.
Conclusion
In conclusion, 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine is a promising compound with potential applications in various fields, including drug discovery and enzyme inhibition. Its ease of synthesis, stability, and potent inhibitory effects on certain enzymes make it an attractive compound for further research. However, more studies are needed to determine its safety and efficacy in vivo and in clinical trials.
Synthesis Methods
The synthesis of 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine involves the reaction of 5-ethyl-4-methylthiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine.
Scientific Research Applications
4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a potent inhibitor of certain enzymes. Enzyme inhibition is a critical area of research in drug discovery, and 4-(5-Ethyl-4-methylthiophene-2-carbonyl)morpholine has shown promising results in inhibiting enzymes that are involved in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-9(2)8-11(16-10)12(14)13-4-6-15-7-5-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWXJWDBTLZTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7507281.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)



![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7507344.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)

